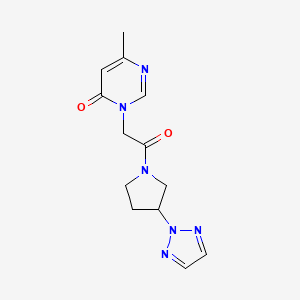

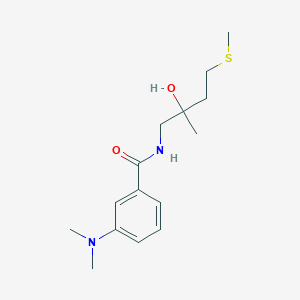

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-difluorophenyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-difluorophenyl)piperidine-4-carboxamide is a synthetic compound that has been developed for various scientific research applications. This compound has shown potential in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Aplicaciones Científicas De Investigación

Photostability and Photochemical Reactions

Fluoroquinolones undergo specific photochemical reactions in aqueous solutions, leading to low-efficiency substitution reactions and the potential for decarboxylation under certain conditions. Studies on similar compounds indicate that environmental factors such as the presence of sodium sulfite or phosphate can influence these photochemical pathways, impacting their photostability and the conservation of the fluorine atom (Mella, Fasani, & Albini, 2001)[https://consensus.app/papers/photochemistry-1cyclopropyl6fluoro14dihydro4oxo7-mella/471e762cef1954bd9cf5863ec66d7773/?utm_source=chatgpt].

Antimicrobial Activities

A significant body of research has focused on the synthesis and evaluation of fluoroquinolone derivatives for their antimicrobial activities. Novel fluoroquinolones have been synthesized and tested against a range of mycobacterial strains, including Mycobacterium tuberculosis and Mycobacterium smegmatis. These studies identify specific compounds with potent antimycobacterial activity in vitro and in vivo, highlighting the potential of fluoroquinolone derivatives in treating mycobacterial infections (Senthilkumar et al., 2009)[https://consensus.app/papers/activities-novel-fluoroquinolones-senthilkumar/43f113cbf29c5884a67fa955345b53bf/?utm_source=chatgpt].

Synthesis and Structural Studies

The synthesis of fluoroquinolone-based compounds involves complex chemical processes, leading to a variety of derivatives with potential antimicrobial properties. Research in this area has developed methodologies for creating compounds with specific substitutions, aiming to enhance their antimicrobial efficacy. These studies contribute to understanding the structure-activity relationships that govern the antibacterial properties of fluoroquinolone compounds (Patel & Patel, 2010)[https://consensus.app/papers/synthesis-study-fluoroquinolonebased-4thiazolidinones-patel/1e07e8d29c2d56d98b8d03ecf2f923a4/?utm_source=chatgpt].

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-difluorophenyl)piperidine-4-carboxamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including condensation, reduction, and cyclization reactions.", "Starting Materials": [ "2,5-difluoroaniline", "4-chloro-3-fluoroaniline", "acetic anhydride", "sodium acetate", "ethyl cyanoacetate", "sodium ethoxide", "2,4-difluoro-3-nitrobenzaldehyde", "piperidine", "sodium borohydride", "4-chloro-3-fluoro-6-nitroquinoline" ], "Reaction": [ "Step 1: Synthesis of 2,5-difluoro-4-nitroaniline by reacting 2,5-difluoroaniline with 2,4-difluoro-3-nitrobenzaldehyde in the presence of acetic anhydride and sodium acetate.", "Step 2: Reduction of 2,5-difluoro-4-nitroaniline to 2,5-difluoro-4-aminophenol using sodium borohydride.", "Step 3: Synthesis of 1-(3-cyano-6-fluoroquinolin-4-yl)-2,5-difluoro-4-aminophenol by reacting 2,5-difluoro-4-aminophenol with ethyl cyanoacetate in the presence of sodium ethoxide.", "Step 4: Cyclization of 1-(3-cyano-6-fluoroquinolin-4-yl)-2,5-difluoro-4-aminophenol with piperidine to form 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-difluorophenyl)piperidine-4-carboxamide." ] } | |

Número CAS |

1226436-88-9 |

Nombre del producto |

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-difluorophenyl)piperidine-4-carboxamide |

Fórmula molecular |

C24H19FN4O4S |

Peso molecular |

478.5 |

Nombre IUPAC |

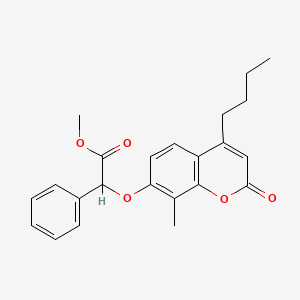

3-(2-fluorophenyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H19FN4O4S/c1-14(2)32-16-9-7-15(8-10-16)22-26-20(33-27-22)13-28-19-11-12-34-21(19)23(30)29(24(28)31)18-6-4-3-5-17(18)25/h3-12,14H,13H2,1-2H3 |

Clave InChI |

IPKSHNLWYCCUPA-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazolidine 1,1-dioxide](/img/structure/B2606986.png)

![2,5-dichloro-N-{[1-(2-ethoxyethyl)cyclopentyl]methyl}pyridine-4-carboxamide](/img/structure/B2606988.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2606997.png)

![2-Amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B2606999.png)

![1-ethyl-2-({4-[(isopropylamino)carbonyl]piperazin-1-yl}methyl)-N,N-dimethyl-1H-benzimidazole-5-carboxamide](/img/structure/B2607003.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea](/img/structure/B2607005.png)

![2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2607008.png)